molecular formula C18H21NOS2 B3928060 2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide

2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide

Cat. No.: B3928060
M. Wt: 331.5 g/mol
InChI Key: IZUSJUWWTPUXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide is an organic compound that features both benzylsulfanyl and phenylsulfanyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide typically involves the reaction of benzyl mercaptan with 2-bromoethyl phenyl sulfide, followed by the addition of propanoyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide involves its interaction with specific molecular targets. The sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-benzylsulfanyl-N-(2-biphenylyl)propanamide: Similar structure but with a biphenyl group instead of a phenyl group.

    N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-(2,4-dichlorophenoxy)propanamide: Contains a benzothiazole ring and dichlorophenoxy group.

Uniqueness

2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide is unique due to the presence of both benzylsulfanyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-15(22-14-16-8-4-2-5-9-16)18(20)19-12-13-21-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUSJUWWTPUXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=CC=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.